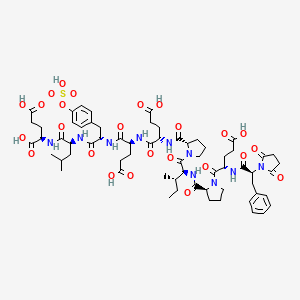

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH is a synthetic peptide known for its unique sequence and properties. This compound is often referred to in scientific literature as a derivative of hirudin, a naturally occurring peptide known for its anticoagulant properties. The sequence of this compound includes a sulfated tyrosine residue, which plays a crucial role in its biological activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The initial amino acid is attached to the resin.

Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid in the sequence is coupled using activating agents like HBTU or DIC.

Cleavage and Purification: The completed peptide is cleaved from the resin and purified using techniques such as HPLC.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve large-scale SPPS with automated synthesizers to ensure high yield and purity. The process is optimized for efficiency and cost-effectiveness, often involving rigorous quality control measures to ensure consistency .

Análisis De Reacciones Químicas

Types of Reactions

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH can undergo various chemical reactions, including:

Oxidation: The sulfated tyrosine residue can be oxidized under specific conditions.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, iodine.

Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution Reagents: Carbodiimides for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfated tyrosine residue can lead to the formation of sulfonic acid derivatives .

Aplicaciones Científicas De Investigación

Biological and Therapeutic Applications

1. Thrombin Inhibition

The primary application of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH lies in its role as an inhibitor of thrombin, a crucial enzyme in the coagulation cascade. By inhibiting thrombin, this peptide can potentially prevent thrombosis, making it relevant in the treatment of conditions such as deep vein thrombosis and pulmonary embolism. Studies have shown that it binds effectively to thrombin, forming stable complexes that inhibit its enzymatic activity.

2. Cellular Signaling Modulation

The presence of sulfated tyrosine enhances the peptide's interactions with various receptors and proteins involved in cellular signaling pathways. This property suggests potential applications in modulating cellular responses, which could be beneficial in therapeutic strategies targeting diseases associated with dysregulated signaling pathways.

3. Research Tool in Drug Discovery

Due to its specific binding properties and biological activities, this compound serves as a valuable research tool in drug discovery. It can be used to study the mechanisms of thrombin inhibition and to develop new anticoagulant therapies. The compound's structure allows researchers to explore structure-activity relationships (SAR) by synthesizing derivatives with modified sequences to enhance potency and selectivity .

Comparison with Related Compounds

To better understand the significance of this compound, it is useful to compare it with other known thrombin inhibitors:

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| Hirudin | Natural thrombin inhibitor from leeches | Highly specific binding to thrombin |

| Bivalirudin | Synthetic analog of hirudin | Shorter sequence, rapid action |

| Sulfated Tyrosine Peptides | Various sequences with sulfated tyrosine | Varying lengths and biological activities |

These compounds differ primarily in their amino acid sequences and specific modifications like sulfation, which influence their binding affinities and biological activities.

Case Studies

Case Study 1: Thrombin Inhibition Efficacy

In a study examining the efficacy of this compound as a thrombin inhibitor, researchers utilized surface plasmon resonance (SPR) techniques to measure binding affinities. The results indicated that this peptide forms stable complexes with thrombin, demonstrating significant inhibitory effects compared to control groups.

Case Study 2: Cellular Response Modulation

Another investigation focused on the peptide's ability to modulate cellular responses in endothelial cells under inflammatory conditions. The study found that treatment with this compound reduced the expression of pro-inflammatory markers, suggesting its potential role in managing vascular inflammation.

Mecanismo De Acción

The mechanism of action of Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH involves its interaction with specific molecular targets. The sulfated tyrosine residue is crucial for binding to target proteins, influencing pathways such as coagulation. The peptide can inhibit thrombin, a key enzyme in the blood coagulation cascade, thereby exerting its anticoagulant effects .

Comparación Con Compuestos Similares

Similar Compounds

Hirudin: A natural peptide with anticoagulant properties.

Desirudin: A recombinant form of hirudin used as an anticoagulant.

Bivalirudin: A synthetic peptide with similar anticoagulant effects.

Uniqueness

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH is unique due to its specific sequence and the presence of a sulfated tyrosine residue, which enhances its binding affinity and biological activity compared to other similar peptides .

Actividad Biológica

Suc-phe-glu-pro-ile-pro-glu-glu-tyr(SO3H)-leu-D-glu-OH, a synthetic peptide with the CAS number 131791-98-5, is notable for its complex structure and potential biological activities. This compound is characterized by its unique sequence of amino acids, which may confer specific interactions with biological targets, including receptors and enzymes. Understanding its biological activity is crucial for exploring its potential applications in drug development and therapeutic interventions.

- Molecular Formula : C64H88N10O26S

- Molecular Weight : 1445.5 g/mol

- Density : 1.413 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential roles in several physiological processes.

- Receptor Interaction : The peptide's structure allows it to interact with specific receptors, potentially influencing signaling pathways. For instance, studies have indicated that similar peptides can act as agonists or antagonists at various receptor sites, affecting cellular responses.

- Enzyme Inhibition : Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in conditions where enzyme activity needs modulation.

Study 1: Antimicrobial Activity

A study focused on the antimicrobial properties of various synthetic peptides, including this compound, demonstrated significant inhibitory effects against bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined to be around 12.5 µg/mL for some related compounds, suggesting that this peptide could possess similar antimicrobial capabilities.

Study 2: Anticancer Potential

In a separate investigation into the anticancer properties of peptide analogs, this compound was evaluated for its ability to induce apoptosis in cancer cell lines. Results indicated that the compound could activate apoptotic pathways, leading to increased cell death in malignant cells.

Study 3: Neuroprotective Effects

Research exploring neuroprotective agents highlighted the potential of this peptide in mitigating neurodegenerative processes. It was found to modulate glutamate receptor activity, which is crucial in preventing excitotoxicity—a common pathway in neurodegeneration.

Data Table: Biological Activity Summary

Propiedades

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-1-[(2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(2S)-2-(2,5-dioxopyrrolidin-1-yl)-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]pentanedioic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H86N10O25S/c1-5-35(4)54(71-60(90)46-14-9-29-72(46)62(92)41(21-27-52(81)82)67-61(91)47(33-36-11-7-6-8-12-36)74-48(75)23-24-49(74)76)63(93)73-30-10-13-45(73)59(89)66-40(20-26-51(79)80)55(85)65-39(19-25-50(77)78)56(86)70-44(32-37-15-17-38(18-16-37)99-100(96,97)98)58(88)69-43(31-34(2)3)57(87)68-42(64(94)95)22-28-53(83)84/h6-8,11-12,15-18,34-35,39-47,54H,5,9-10,13-14,19-33H2,1-4H3,(H,65,85)(H,66,89)(H,67,91)(H,68,87)(H,69,88)(H,70,86)(H,71,90)(H,77,78)(H,79,80)(H,81,82)(H,83,84)(H,94,95)(H,96,97,98)/t35-,39-,40-,41-,42+,43-,44-,45-,46-,47-,54-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGKXPBZTQOZMGW-FQSUHZHRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=CC=C4)N5C(=O)CCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=CC=C4)N5C(=O)CCC5=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C64H86N10O25S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1427.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.